![molecular formula C7H7F3N2 B1278094 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1027617-86-2](/img/structure/B1278094.png)
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of various pyrazole derivatives, including those with trifluoromethyl groups, has been explored through different methodologies. For instance, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized using a cyclocondensation reaction of substituted alk-3-en-2-ones with isoniazid, showcasing the versatility of pyrazole synthesis . Another approach involved a copper-catalyzed [3 + 2]-cycloaddition to create 5-aryl-6-(trifluoromethyl)-2,3-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one derivatives, highlighting the utility of copper catalysis in constructing pyrazole frameworks . Additionally, a one-pot three-component synthesis method was employed to produce highly fluorescent 1,3,5-trisubstituted pyrazoles, demonstrating the integration of functional group compatibility and broad substrate scope in pyrazole synthesis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied. X-ray diffractometry revealed that 1-cyanoacetyl-3-alkyl[aryl]-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazoles exhibit almost planar structures, with the molecular packing influenced by the substituents present . The structure of 3,5-bis(trifluoromethyl)pyrazole was determined using X-ray crystallography, showing tetramer formation through N–H···N hydrogen bonds and suggesting the presence of dynamic disorder involving intramolecular proton transfers in the crystal .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives has been explored in various chemical reactions. For example, the thermolysis of hexasubstituted 4,5-dihydro-3H-pyrazoles led to the synthesis of pentasubstituted cyclopropanes, indicating the potential for pyrazole derivatives to undergo rearrangement reactions . Additionally, the formation of pyrazol-1,3,4-thiadiazoles through 1,3-dipolar cycloadditions of 3-thioxo-(1,2,4)-triazepin-5-one with nitrilimines was studied, revealing insights into the regioselectivity and reaction pathways of pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The antimycobacterial activity of certain pyrazole derivatives was evaluated, with some compounds showing potent activity against both susceptible and resistant strains of Mycobacterium tuberculosis . The fluorescent properties of 1,3,5-trisubstituted pyrazoles were investigated, revealing that the excited state is highly polar and allows for the fine-tuning of absorption and emission properties . Furthermore, the anti-inflammatory activity of 1-(4-sulfamylphenyl)-3-trifluoromethyl-5-indolyl pyrazolines was assessed, with some compounds exhibiting dual inhibitory activity against cyclooxygenases and lipoxygenases .
Scientific Research Applications
Reactivity in Palladium-Catalyzed Arylations
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole has been successfully employed in palladium-catalyzed direct arylations, demonstrating regioselectivity without decomposing the cyclopropyl unit. This process is tolerant of various functional groups, leading to the formation of C4-arylated pyrazoles (Sidhom et al., 2018).
Synthesis of Trifluoromethyl-substituted Pyrazoles
Innovative strategies for synthesizing trifluoromethyl-substituted 3H-pyrazoles have been developed. These compounds have shown a broad range of applications, including reactions with dioxane and undergoing [1,5] sigmatropic rearrangements, showcasing high yields and excellent regioselectivity (Sha et al., 2014).
Cyclooxygenase-2 Inhibition
Research has been conducted on sulfonamide-containing 1,5-diarylpyrazole derivatives, including this compound, for their ability to inhibit cyclooxygenase-2 (COX-2). This compound, known as celecoxib, has been identified for clinical trials in treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Regioselective Cycloaddition
A regioselective cycloaddition process involving electron-deficient allenes and trifluorodiazoethane has been developed to create 5-(trifluoromethyl)pyrazolines and 3-(trifluoromethyl)pyrazoles (Zhang et al., 2014).
Antiproliferative Agents
Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, which include the this compound structure, have been synthesized and shown to exhibit significant cytotoxic effects against breast cancer and leukemic cells, indicating their potential as antiproliferative agents (Ananda et al., 2017).
Mechanism of Action
Safety and Hazards
The safety data sheet for 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCMXFIPSVVVQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428076 | |
Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1027617-86-2, 1062295-85-5 | |
Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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